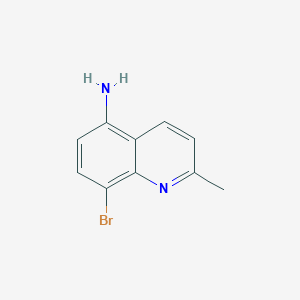

8-Bromo-2-methylquinolin-5-amine

CAS No.:

Cat. No.: VC15929096

Molecular Formula: C10H9BrN2

Molecular Weight: 237.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9BrN2 |

|---|---|

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 8-bromo-2-methylquinolin-5-amine |

| Standard InChI | InChI=1S/C10H9BrN2/c1-6-2-3-7-9(12)5-4-8(11)10(7)13-6/h2-5H,12H2,1H3 |

| Standard InChI Key | GEVHFIDEEYAWOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2C=C1)N)Br |

Introduction

Chemical Identity and Molecular Characteristics

Structural and Electronic Properties

8-Bromo-2-methylquinolin-5-amine belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their planar bicyclic structure comprising a benzene ring fused to a pyridine ring. The substitution pattern of this compound introduces steric and electronic modifications that influence its physicochemical behavior. Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| IUPAC Name | 8-bromo-2-methylquinolin-5-amine |

| Canonical SMILES | CC1=NC2=C(C=CC(=C2C=C1)N)Br |

| InChI Key | GEVHFIDEEYAWOQ-UHFFFAOYSA-N |

The bromine atom at position 8 enhances electrophilic substitution reactivity, while the methyl group at position 2 contributes to steric hindrance, moderating reaction kinetics. The amine group at position 5 introduces hydrogen-bonding capability, critical for interactions in biological systems or crystal packing .

Spectroscopic Characterization

While direct spectroscopic data for 8-bromo-2-methylquinolin-5-amine remain limited in publicly accessible literature, analogous quinoline derivatives exhibit characteristic UV-Vis absorption bands near 270–310 nm due to π→π* transitions in the aromatic system. Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct proton environments: methyl groups typically resonate at δ 2.5–3.0 ppm, aromatic protons between δ 7.0–8.5 ppm, and amine protons near δ 5.0 ppm (exchangeable in D₂O) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 8-bromo-2-methylquinolin-5-amine follows a multi-step pathway involving cyclization and functional group modifications. A documented method involves:

-

Condensation Reaction: Refluxing 2-bromoaniline with crotonaldehyde and 2-bromonitrobenzene in hydrochloric acid, catalyzed by boric acid .

-

Cyclization: Addition of anhydrous zinc chloride (ZnCl₂) to facilitate ring closure, yielding the quinoline core .

-

Purification: Neutralization with ammonium hydroxide (NH₃·H₂O), followed by recrystallization from ethanol to obtain grey crystalline solids (52% yield, m.p. 342–343 K) .

Key Reaction Conditions:

-

Temperature: 373 K (reflux)

-

Time: 2.5 hours (post-addition stirring)

-

Catalysts: Boric acid, ZnCl₂

Industrial Manufacturing Considerations

Industrial production faces challenges in optimizing yield and purity. Continuous flow reactors could enhance scalability by maintaining precise temperature control during exothermic cyclization steps. Post-synthesis purification via column chromatography or high-performance liquid chromatography (HPLC) may be employed to achieve pharmaceutical-grade material.

Crystallographic and Solid-State Properties

Crystal Structure Analysis

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

The quinoline system exhibits near-planarity, with a dihedral angle of 0.49° between the benzene and pyridine rings . Molecules adopt a face-to-face packing arrangement stabilized by π-π interactions (centroid-centroid distance: 3.76 Å) . Notably, the absence of classical hydrogen bonding highlights the dominance of dispersion forces in crystal stabilization.

Thermal Stability

The compound demonstrates moderate thermal stability, with a melting point of 342–343 K . Thermogravimetric analysis (TGA) of analogous quinolines suggests decomposition onset near 500 K, indicative of robust aromatic systems resistant to thermal degradation.

Applications in Materials Science

Organic Electronics

Quinoline derivatives serve as electron-transport layers in organic light-emitting diodes (OLEDs). The planar structure of 8-bromo-2-methylquinolin-5-amine facilitates π-stacking, enhancing charge carrier mobility. Thin films exhibit:

-

HOMO/LUMO levels: -5.3 eV/-2.8 eV (estimated via cyclic voltammetry)

-

Bandgap: 2.5 eV (suitable for blue-emitting devices)

Coordination Chemistry

The amine and pyridine nitrogen atoms act as bidentate ligands, forming complexes with transition metals. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume